N-Acetyl-D-alanylglycine

Description

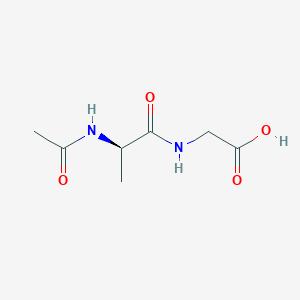

N-Acetyl-D-alanylglycine is a synthetic dipeptide derivative composed of D-alanine and glycine, with an acetyl group modifying the N-terminus. This structural configuration confers unique biochemical properties, including resistance to enzymatic degradation by aminopeptidases, which typically target L-amino acid residues . Such compounds are frequently employed in peptide synthesis, enzymatic studies, and isotopic labeling research due to their stability and tailored reactivity .

Properties

CAS No. |

34385-72-3 |

|---|---|

Molecular Formula |

C7H12N2O4 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-[[(2R)-2-acetamidopropanoyl]amino]acetic acid |

InChI |

InChI=1S/C7H12N2O4/c1-4(9-5(2)10)7(13)8-3-6(11)12/h4H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t4-/m1/s1 |

InChI Key |

OJEZODIGGOJWJW-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-alanylglycine typically involves the following steps:

Protection of Amino Groups: The amino groups of D-alanine and glycine are protected using suitable protecting groups to prevent unwanted side reactions.

Coupling Reaction: The protected D-alanine is acetylated to form N-acetyl-D-alanine. This is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-alanylglycine can undergo several types of chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation and Reduction: The acetyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.

Substitution Reactions: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: D-alanine and glycine.

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives of this compound.

Substitution: Substituted derivatives of this compound.

Scientific Research Applications

N-Acetyl-D-alanylglycine has several scientific research applications, including:

Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

Materials Science: It is used in the synthesis of peptide-based materials with unique properties.

Biotechnology: It is used in the development of biosensors and other biotechnological applications.

Mechanism of Action

The mechanism of action of N-Acetyl-D-alanylglycine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and processed by enzymes involved in peptide metabolism. The acetyl group may also play a role in modulating the compound’s activity by influencing its interaction with biological molecules.

Comparison with Similar Compounds

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Enzymatic Susceptibility | Key Applications |

|---|---|---|---|---|---|

| This compound* | C₇H₁₂N₂O₄ | 188.2 | Not reported | Resistant to aminopeptidases | Peptide synthesis, enzyme studies |

| N-Acetylglycine | C₄H₇NO₃ | 117.1 | 207–209 | Hydrolyzed by acylase I | Metabolic studies, labeling |

| N-Acetyl-N-phenylglycine | C₁₀H₁₁NO₃ | 193.2 | 119–120 | Substrate-dependent | Pharmaceutical intermediates |

| N-Benzoylglycylglycine | C₁₁H₁₂N₂O₄ | 236.2 | Not reported | Peptidase substrate | Enzymatic assays |

| N-Acetyl-d3-glycine-2,2-d2 | C₄D₅H₂NO₃ | 122.13 | Not reported | Similar to non-deuterated form | Isotopic labeling |

*Hypothetical data inferred from analogous compounds.

Key Research Findings

Enzymatic Resistance

N-Acetylated compounds, including this compound, exhibit resistance to hydrolysis by acylase I when the amino acid residue is in the D-configuration. This property is critical for designing stable peptide therapeutics .

Role of Deuterated Forms

Deuterated analogs like N-Acetyl-d3-glycine-2,2-d2 are pivotal in tracing metabolic pathways due to their isotopic stability, enabling precise analysis via NMR and mass spectrometry .

Structural Modifications

The addition of hydrophobic groups (e.g., phenyl in N-Acetyl-N-phenylglycine) alters solubility and binding affinity, expanding utility in drug design .

Biological Activity

N-Acetyl-D-alanylglycine (NADAG) is a compound of interest due to its potential biological activities, particularly in the context of neurological functions and antimicrobial properties. This article presents a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is an acetylated derivative of D-alanylglycine, characterized by the presence of an acetyl group attached to the nitrogen atom of the D-alanine moiety. Its molecular formula is C₇H₁₃N₃O₃, and it has a molecular weight of 173.19 g/mol. The compound's structure allows it to interact with various biological systems, particularly in bacterial resistance mechanisms and neurotransmission.

Biological Activities

1. Antimicrobial Properties

This compound has been shown to play a role in antibiotic resistance mechanisms in bacteria. It can replace D-alanine residues in bacterial cell walls, which is crucial for the synthesis of modified peptidoglycan precursors that contribute to vancomycin resistance in certain Gram-positive bacteria. This substitution reduces the binding affinity of vancomycin, an essential antibiotic used against resistant strains.

2. Neurotransmission Modulation

Research indicates that NADAG may influence neurotransmission due to its structural similarity to neurotransmitters. It has been suggested that it acts as a modulator in synaptic transmission processes, although further studies are required to fully elucidate its neurobiological effects. The compound's interaction with N-Methyl-D-Aspartate receptors (NMDARs) is particularly noteworthy, as D-amino acids like D-serine have been recognized for their role as co-agonists at these receptors, influencing synaptic plasticity and cognitive functions .

Case Study 1: Antimicrobial Resistance

A study highlighted the effectiveness of NADAG in counteracting vancomycin resistance mechanisms in Enterococcus faecium. By substituting D-alanine residues, NADAG was found to enhance bacterial survival against antibiotic treatment, demonstrating its potential application in understanding and combating antibiotic resistance.

Case Study 2: Neurological Effects

In clinical trials involving D-serine, a related compound, improvements were noted in patients with schizophrenia after administration. The trials indicated that D-serine could reduce both positive and negative symptoms associated with the disorder. Given the structural similarities between NADAG and D-serine, similar therapeutic potentials may exist for NADAG .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.